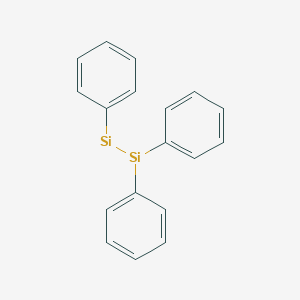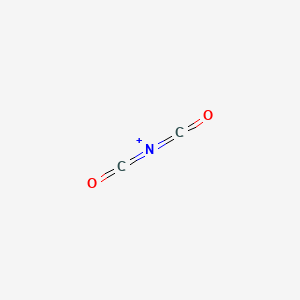![molecular formula C22H41NaO4 B14670056 sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate CAS No. 1135343-26-8](/img/structure/B14670056.png)
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is a chemical compound with the molecular formula C22H41NaO4. It is a sodium salt derivative of an ether carboxylate, characterized by its long hydrophobic alkyl chain and hydrophilic carboxylate group. This compound is often used in various industrial and scientific applications due to its unique amphiphilic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate typically involves the reaction of octadec-8-en-1-ol with ethylene oxide to form 2-[2-[(E)-octadec-8-enoxy]ethoxy]ethanol. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent oxidation of the unsaturated alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The unsaturated alkyl chain can be oxidized to form epoxides or diols.
Reduction: The carboxylate group can be reduced to an alcohol under specific conditions.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate finds applications in several fields:
Chemistry: Used as a surfactant in emulsion polymerization and as a phase transfer catalyst.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is primarily based on its amphiphilic structure. The hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic carboxylate group interacts with polar substances. This dual interaction facilitates the solubilization and stabilization of various compounds in aqueous and non-aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another amphiphilic compound used as a surfactant.
Sodium lauryl ether sulfate (SLES): Similar in structure but with shorter alkyl chains and additional ether linkages.
Uniqueness
Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is unique due to its longer alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Propiedades
Número CAS |
1135343-26-8 |
|---|---|
Fórmula molecular |
C22H41NaO4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H42O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24;/h10-11H,2-9,12-21H2,1H3,(H,23,24);/q;+1/p-1/b11-10+; |
Clave InChI |
DQEWELPNYUOALE-ASTDGNLGSA-M |
SMILES isomérico |
CCCCCCCCC/C=C/CCCCCCCOCCOCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCC=CCCCCCCCOCCOCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)

![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)


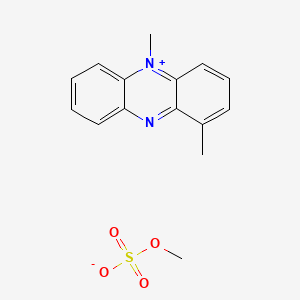
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
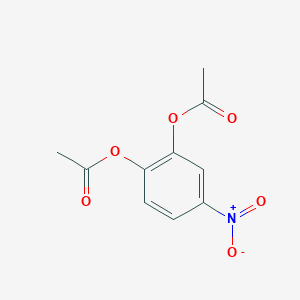
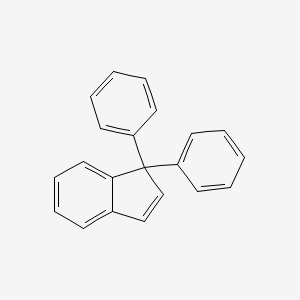

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)

